3-[(2,5-dimethylphenyl)methyl]-1,6,7-trimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Description
3-[(2,5-dimethylphenyl)methyl]-1,6,7-trimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.475. The purity is usually 95%.
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Biological Activity
The compound 3-[(2,5-dimethylphenyl)methyl]-1,6,7-trimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a member of the imidazo[1,2-g]purine family. Its unique structure and functional groups suggest potential biological activities that warrant detailed investigation. This article synthesizes existing research on its biological activity and implications for therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple methyl groups and a prop-2-en-1-yl side chain. Its molecular formula is C21H23N5O2, and it has a molecular weight of approximately 375.44 g/mol. The presence of the dimethylphenyl group and the imidazo[1,2-g]purine core are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may modulate enzyme activities or receptor functions that are critical in various biological pathways. While detailed studies are still required to elucidate the exact mechanisms at play, preliminary data suggest that it may act as an inhibitor or modulator of certain enzymes involved in metabolic processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown effectiveness against various bacterial strains.
- Mechanistic studies suggest that these compounds may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Anticancer Potential
The anticancer activity of this compound has been explored in several studies:
- Case Study 1: A study demonstrated that derivatives of imidazo[1,2-g]purines exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The IC50 values indicated potent inhibitory effects on cell proliferation.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Derivative A | HeLa | 5.12 |
Derivative B | MCF-7 | 3.45 |
These findings suggest that the compound could serve as a lead in developing new anticancer agents.
Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Cytotoxicity in cancer cell lines |
Case Studies
Case Study 2: Anticancer Mechanisms
In a recent study published in Journal of Medicinal Chemistry, researchers investigated the effects of imidazo[1,2-g]purines on apoptosis pathways in cancer cells. The study found that these compounds could induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins.
Future Directions
Further research is essential to fully understand the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:
- In vivo studies to assess pharmacokinetics and toxicity.
- Structural modifications to enhance selectivity and potency against specific targets.
- Exploration of synergistic effects with other therapeutic agents.
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-4,7,8-trimethyl-6-prop-2-enyl-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-7-10-25-15(4)16(5)27-18-19(23-21(25)27)24(6)22(29)26(20(18)28)12-17-11-13(2)8-9-14(17)3/h7-9,11,18-19H,1,10,12H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSVPEXUEDGSKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3C(N=C4N3C(=C(N4CC=C)C)C)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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